Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride
Description
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride is a bicyclic heterocyclic compound comprising fused pyrrolidine and oxazolone rings. For instance, a related compound, (3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (compound 27), was synthesized via deprotection of a tert-butyl carbamate intermediate using hydrochloric acid in 2-propanol, yielding 87% purity . Key characterization data include:
- Molecular weight: ~256.5 g/mol (MS: [M–H]– at 256.5)
- 1H NMR: Distinct peaks at δ 9.68 (br s, 2H, NH), 8.11 (s, 1H, aromatic), and 3.3–3.6 ppm (m, 5H, pyrrolidine protons) .
This compound’s fused bicyclic structure may confer rigidity and enhance binding affinity to biological targets, analogous to other nitrogen-containing heterocycles in drug discovery.
Properties
Molecular Formula |
C5H9ClN2O2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O2.ClH/c8-5-7-3-1-6-2-4(3)9-5;/h3-4,6H,1-2H2,(H,7,8);1H |
InChI Key |
FGDGMCOFWFWQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1)OC(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states, but their high boiling points complicate removal during workup. Switching to tetrahydrofuran (THF) reduces energy consumption during distillation but may lower yields by 5–10% due to reduced solubility of intermediates.
Catalyst Screening
The use of 1-hydroxybenzotriazole (HOBT) with carbodiimide coupling agents (e.g., EDC) improves amide bond formation efficiency during intermediate steps. However, HOBT’s hygroscopic nature necessitates strict moisture control to prevent hydrolysis of active esters.
Impurity Profiling
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolo-oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce reduced pyrrolo-oxazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, closely related to hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride, demonstrate potent antitumor properties. These compounds have shown effective growth inhibition across a range of human cancer cell lines with GI50 values in the nanomolar range. Notably, they induce apoptosis by arresting cells in the G2/M phase of the cell cycle and inhibiting tubulin polymerization, which is crucial for mitosis .
Neuropharmacological Potential
The compound has also been explored for its effects on the central nervous system (CNS). It acts as a positive allosteric modulator for metabotropic glutamate receptors (mGlu1), which are implicated in various neurological disorders. This modulation enhances glutamate's efficacy, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Immunomodulatory Effects
Recent studies have highlighted the immunoregulatory properties of isoxazole derivatives, including those related to this compound. These compounds have been shown to enhance immune responses by recruiting T cells and increasing cytokine production in macrophages. For instance, certain derivatives have improved survival rates in mouse models of sepsis by inhibiting pro-inflammatory cytokines like TNFα and IL-6 .
Synthesis and Chemical Properties
This compound can undergo various chemical transformations that enhance its biological activity. The compound's ability to form multiple noncovalent interactions with proteins allows it to exhibit diverse biological activities including antitumor, anti-inflammatory, and antibacterial effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Pyrrolo-Pyrrole and Pyrazolo-Pyrimidine Derivatives
Compound 27 ()
- Structure : Pyrrolo[3,4-c]pyrrole fused with a benzotriazole moiety.
4c Pyrazolo[3,4-d]pyrimidine ()
- Structure : Pyrazole fused with pyrimidine.
- Demonstrates anti-proliferative and pro-apoptotic effects in hematological malignancies (e.g., Jurkat, SKMM1 cells) at 1–4 µM concentrations .
- Mechanism : Blocks ATP-binding pockets, reducing Fyn phosphorylation and inducing G1/S cell cycle arrest .
- Key features : Selective toxicity toward malignant cells over healthy lymphocytes, validated via flow cytometry and Western blotting .

Nonyl 3,4-Dihydroxybenzoate (Nonyl) ()
- Structure : Alkyl ester of 3,4-dihydroxybenzoic acid.
- Activity: Broad-spectrum antifungal agent against Trichophyton spp. (MIC: 62.5 mg/L). Incorporated into nanostructured lipid systems (NLS) to reduce cytotoxicity (epithelial cell viability >80% vs. 30% for free nonyl) .
- Key features : Enhanced solubility and sustained efficacy in lipid carriers, validated via dynamic light scattering (particle diameter ~200 nm) and C. elegans toxicity assays .
Pharmacological and Physicochemical Comparison
Research Findings and Implications
- Structural Rigidity vs. Flexibility : The bicyclic pyrrolo-oxazolone core may offer superior metabolic stability compared to pyrazolo-pyrimidines, which rely on planar aromatic systems for kinase inhibition .
- Target Specificity : While 4c pyrazolo-pyrimidine targets Fyn kinase with precision, the pyrrolo-oxazolone scaffold’s undefined targets suggest opportunities for diversification in drug design .
Biological Activity
Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride (CAS Number: 2375248-75-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique biological properties. The compound's molecular formula is , and it possesses a molecular weight of 138.17 g/mol. Its structural characteristics are essential for understanding its interactions with biological systems.
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of this compound. In particular, it has been shown to influence immune cell functions:
- T Cell Modulation : The compound has been observed to recruit CD4+ T cells in immunocompromised mouse models, enhancing both cellular and humoral immune responses. This effect was associated with a reduction in serum TNF-α levels, suggesting an anti-inflammatory action that may be beneficial in autoimmune conditions .
- Cytokine Production : Research indicates that this compound can stimulate the production of pro-inflammatory cytokines such as IL-6 when tested in human whole blood cultures. This suggests a dual role where it can both enhance and suppress immune responses depending on the context .
Case Studies
- In Vivo Studies : In a study involving immunocompromised mice, treatment with this compound resulted in significant improvements in immune recovery. The compound was administered at varying doses to assess its effects on immune restoration and inflammatory markers. Results showed that lower doses effectively reduced foot pad edema and improved histological parameters related to mast cell damage and macrophage infiltration .
- Molecular Mechanisms : The underlying mechanisms of action were further explored using Density Functional Theory (DFT). The computational analysis provided insights into the atomic charge distribution of the compound, correlating specific molecular features with its observed immunological activities. This highlights the importance of the isoxazole ring in mediating these effects .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one HCl | Immunomodulation | Mice | Enhanced CD4+ T cell response; reduced TNF-α levels |
| 5-Amino-3-methylisoxazole derivatives | Immunosuppression | Mice | Differential inhibition of humoral responses; gene regulation changes |
| RBP4 antagonists | Metabolic regulation | Mice | Significant reduction in serum RBP4 levels; implications for NAFLD |
Future Research Directions
The promising biological activities of this compound warrant further investigation. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its effects on immune modulation.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in autoimmune diseases or conditions characterized by dysregulated immune responses.
Q & A
Q. What are the recommended synthetic routes and purification strategies for Hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride?
Methodological Answer:
- Synthesis : A common approach involves cyclization reactions using precursors like L-cysteine or D-penicillamine derivatives under reflux conditions. For example, heating 2,3-dimethoxytetrahydrofuran with HCl and reacting it with L-cysteine in dichloromethane for 24 hours yields the tricyclic oxazolone core .
- Purification : Silica column chromatography with gradient elution (e.g., hexanes to EtOAc/hexanes) is effective for isolating the compound. Post-synthesis workup includes repeated aqueous washes and drying over anhydrous Na₂SO₄ to remove residual solvents and by-products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the stereochemistry and ring structure. For instance, coupling constants in ¹H NMR can distinguish between axial and equatorial protons in the pyrrolo-oxazolone system .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula, while fragmentation patterns help identify substituents.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for chiral variants. SHELXL (from the SHELX suite) is widely used for refinement .
Advanced Research Questions
Q. How can computational methods complement experimental data in analyzing electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict electronic energies, vibrational frequencies, and molecular orbitals. These models help interpret IR spectra (e.g., carbonyl stretching frequencies) and correlate with experimental data .
- Molecular Dynamics (MD) : Simulate solvent interactions or stability under varying pH/temperature conditions to guide crystallization or formulation studies.
Q. What strategies resolve contradictions between predicted and observed crystallographic data?
Methodological Answer:
- Data Validation : Use the SHELXD program for phase determination and SHELXL for refinement. Discrepancies in bond lengths/angles may arise from disordered solvent molecules; iterative refinement with restraints (e.g., DFIX in SHELXL) improves accuracy .
- Twinned Data Analysis : For high-symmetry crystals, apply twin-law corrections in SHELXL. Compare residual density maps to identify unmodeled electron density (e.g., counterions) .
Q. How are synthetic impurities or degradation products identified and quantified?
Methodological Answer:
- HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry detects trace impurities. For example, hydrolyzed by-products (e.g., ring-opened derivatives) can be monitored using C18 columns and acetonitrile/water gradients .
- Reference Standards : Compare retention times and spectral data with certified reference materials (CRMs) for impurities like halogenated analogs .
Q. What experimental design considerations are critical for optimizing enantiomeric purity?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Polarimetric detection or circular dichroism (CD) validates optical activity .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butyl-dimethylsilyl groups) or catalysts to control stereochemistry during cyclization steps .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

